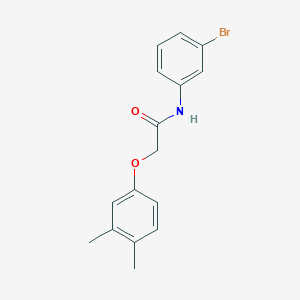
N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions of hydrazides with aldehydes to form Schiff bases. These reactions are typically carried out in solvents like methanol or ethanol under reflux conditions. The synthesis process is crucial for obtaining the compound with high purity and yield (Alotaibi et al., 2018).
Molecular Structure Analysis
X-ray crystallography studies reveal that these compounds crystallize in various space groups, with molecular structures often showing a planar configuration around the C=N double bond. Intramolecular hydrogen bonding is a common feature, affecting the molecular conformation and stability (Xue et al., 2011).
Chemical Reactions and Properties
Schiff bases like "N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide" participate in various chemical reactions, including coordination with metal ions to form complexes. These reactions often result in compounds with significant biological activities, including catalytic and inhibitory properties against enzymes like urease (Qu et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline forms, are closely related to their molecular structures. Intramolecular hydrogen bonding and molecular packing in the crystal lattice significantly affect these properties. Detailed thermodynamic and spectroscopic analyses provide insights into stability and behavior under different conditions (Raja et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are influenced by the presence of functional groups and the overall molecular geometry. NBO analysis and HOMO-LUMO studies reveal the charge distribution and potential sites for chemical interactions. These properties are crucial for understanding the compound's behavior in chemical reactions and its interactions within biological systems (Karrouchi et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of compounds similar to N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide have been reported, emphasizing the use of spectroscopic methods (FT-IR, FT-Raman, UV–Visible, NMR) for analysis. These studies provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties through density functional theory (DFT) calculations. For instance, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide was synthesized and characterized, showcasing its potential for further biological application studies due to its charge transfer within the molecule (Raja et al., 2017).
Biological Activities
- Several studies have focused on evaluating the cytotoxic activities of diorganotin complexes with Schiff base ligands derived from 3-hydroxy-2-naphthohydrazide against various human carcinoma cell lines. These studies indicate the potential anticancer activities of these compounds, suggesting that they could be further investigated in in vitro or in vivo anticancer studies (Mun et al., 2012).
Catalytic Properties
- Research on mono oxovanadium(V) complexes of tridentate Schiff base ligands derived from 3-hydroxy-2-naphthohydrazide has shown that these complexes exhibit catalytic potential for the oxidation of olefins using H2O2 as the terminal oxidant. This highlights their role as homogeneous green catalysts for olefin oxidation, offering a sustainable approach to chemical synthesis (Monfared et al., 2010).
Interaction with Biological Molecules
- The interaction of Schiff base compounds with human serum albumin (HSA) has been studied, focusing on the thermodynamic properties of their binding. Such interactions are crucial for understanding the pharmacokinetic properties and potential therapeutic applications of these compounds. For example, the binding of a bromine-substituted hydrazone derivative to HSA was explored, revealing the impact of a bromine atom on its biological activity (Tong et al., 2015).
Orientations Futures
The future directions for the study of “N’-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide” could include further exploration of its potential biological activities, its interaction with various proteins, and its potential applications in photonics and optoelectronic devices . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-7-5-12(6-8-15)11-20-21-18(23)16-9-13-3-1-2-4-14(13)10-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESZBIXNYKTAGJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)
![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)


![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)